molecular formula C15H16N4O3S B2397299 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034386-48-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2397299
CAS No.: 2034386-48-4
M. Wt: 332.38
InChI Key: JSRAFTCFDJYRHO-UHFFFAOYSA-N
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Description

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide” is an organic compound . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring attached to a pyridine ring via a methylene bridge . The pyridine ring is further connected to a dimethylimidazole ring via a sulfonamide linkage .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

An efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This domino process offers a novel strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui et al., 2018). Furthermore, a one-pot two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride as a catalyst has been developed, showcasing a simple and inexpensive method to obtain the desired products in moderate to good yields (Yu et al., 2014).

Antibacterial and Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum, exhibiting excellent efficacy in the trypanosomal STIB900 mouse model (Ismail et al., 2004). Additionally, the synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at developing antibacterial agents, with eight compounds showing high antibacterial activities (Azab et al., 2013).

Chemical Modification and Applications

Direct methylation or trifluoroethylation of imidazole and pyridine derivatives has been demonstrated, providing a straightforward approach to a variety of room temperature ionic liquids (RTILs), highlighting the versatility of these compounds for potential applications in various chemical processes (Zhang et al., 2003).

Catalysis and Mechanistic Studies

The catalytic hydrogen waves caused by substances formed in a preceding reduction process have been studied, revealing insights into the electrochemical behavior of catalysts and their influence on catalytic waves. This research provides a deeper understanding of the catalytic properties of these compounds and their potential applications in electrochemistry (Johansson & Wendsjö, 1984).

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-11-18-15(10-19(11)2)23(20,21)17-8-12-6-13(9-16-7-12)14-4-3-5-22-14/h3-7,9-10,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRAFTCFDJYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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